5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a sulfonyl chloride functional group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole with chlorosulfonic acid, which introduces the sulfonyl chloride group into the molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize waste. The use of advanced reactors and purification techniques ensures that the compound is produced efficiently and meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions involving this compound.
Major Products Formed
Scientific Research Applications
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological assays to study enzyme activity, protein function, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-cyclopropyl-4H-1,2,4-triazole: Similar in structure but lacks the sulfonyl chloride group.
5-cyclopropyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a sulfonyl chloride group.
Uniqueness
The presence of the sulfonyl chloride group in 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride makes it particularly reactive and useful in a variety of chemical transformations.
Properties
Molecular Formula |
C5H5BrClN3O2S |
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Molecular Weight |
286.54 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H5BrClN3O2S/c6-4-8-9-5(13(7,11)12)10(4)3-1-2-3/h3H,1-2H2 |
InChI Key |
AOWZANHOBHOHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=C2Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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